3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid
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Overview
Description
3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid is an organic compound that features a chloro and cyano-substituted aniline moiety attached to a hydroxy and methyl-substituted propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-cyanoaniline.
Formation of Intermediate: The intermediate 3-chloro-4-cyanoaniline is then reacted with 2-hydroxy-2-methylpropanoic acid under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-cyanoanilino)-2-oxo-2-methylpropanoic acid.
Reduction: Formation of 3-(3-Chloro-4-aminomethylphenyl)-2-hydroxy-2-methylpropanoic acid.
Substitution: Formation of 3-(3-Methoxy-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid.
Scientific Research Applications
3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-cyanoaniline: A precursor in the synthesis of the target compound.
2-Hydroxy-2-methylpropanoic acid: Another precursor used in the synthesis.
3-(3-Methoxy-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid: A derivative formed through substitution reactions.
Uniqueness
3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid is unique due to the presence of both chloro and cyano groups on the aniline ring, combined with a hydroxy and methyl-substituted propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(3-chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-11(17,10(15)16)6-14-8-3-2-7(5-13)9(12)4-8/h2-4,14,17H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVAWTDQNCTPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=C(C=C1)C#N)Cl)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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